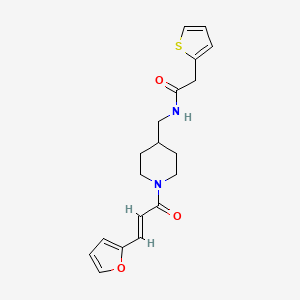

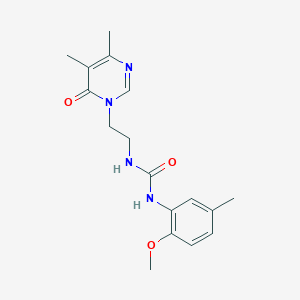

![molecular formula C18H15FN2O3S2 B2380578 N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide CAS No. 2320722-73-2](/img/structure/B2380578.png)

N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide, also known as BITH-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. BITH-1 is a small molecule that belongs to the class of oxalamide derivatives and has been shown to have a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Reactions

A novel synthetic approach for the production of di- and mono-oxalamides, which may include compounds structurally related to the target molecule, has been developed. This method involves a one-pot synthesis from nitroaryl oxirane-2-carboxamides, utilizing the Meinwald rearrangement and a new rearrangement sequence, leading to high-yield production of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Material Science and Optoelectronics

In the domain of materials science, the focus on conjugated polymers derived from thiophene units suggests potential applications of similar compounds in optoelectronics. For instance, donor-acceptor type conjugated polymers have been designed and studied for their charge-transporting and optical properties, revealing their suitability for applications in photonic devices (Manjunatha et al., 2009).

Application in Electrochromic Devices

Further extending into the application of similar structural motifs, research on copolymers of thiophene derivatives has shown promising electrochromic properties. Such studies underline the potential utility of structurally related compounds in developing advanced electrochromic devices, which can switch colors upon electrical stimulation, offering applications in smart windows and displays (Türkarslan et al., 2007).

Catalytic Applications

The use of copper-catalyzed hydroxylation processes for (hetero)aryl halides, facilitated by related oxalamide compounds, highlights the potential of such chemical functionalities in catalytic reactions. This method enables the efficient conversion of aryl halides to phenols and hydroxylated heteroarenes under mild conditions, suggesting the catalytic utility of related compounds in organic synthesis (Xia et al., 2016).

Antipathogenic Activity

Investigations into the antipathogenic activity of thiourea derivatives, which share functional groups with the target molecule, reveal their potential in developing antimicrobial agents. These compounds have demonstrated significant activity against various bacterial strains, including those known for biofilm formation, indicating the broader implications of related chemical structures in medicinal chemistry (Limban et al., 2011).

properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S2/c19-12-1-3-13(4-2-12)21-18(24)17(23)20-9-14(22)16-6-5-15(26-16)11-7-8-25-10-11/h1-8,10,14,22H,9H2,(H,20,23)(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKERZCSTDNNZNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

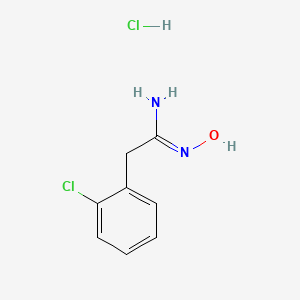

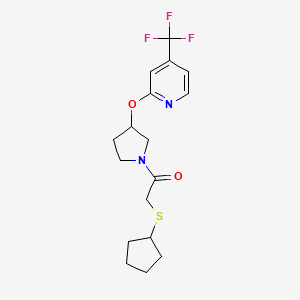

![4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2380496.png)

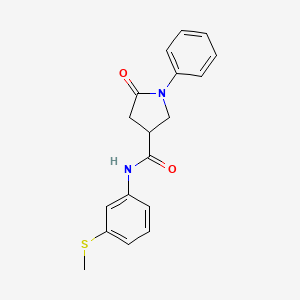

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2380501.png)

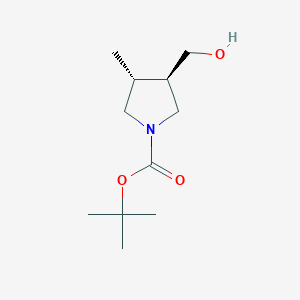

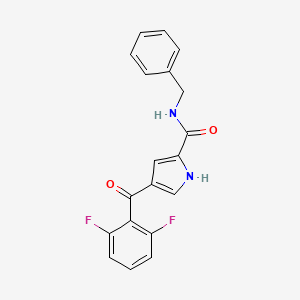

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2380504.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2380507.png)

![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone](/img/structure/B2380512.png)

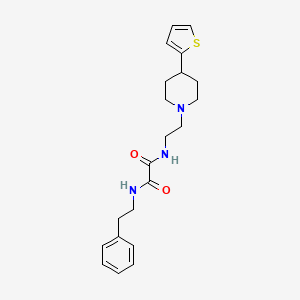

![6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one](/img/structure/B2380517.png)